2-Thienylmagnesium bromide

Catalog No.
S3356857
CAS No.
5713-61-1
M.F
C4H3BrMgS
M. Wt
187.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thienylmagnesium bromide

CAS Number

5713-61-1

Product Name

2-Thienylmagnesium bromide

IUPAC Name

magnesium;2H-thiophen-2-ide;bromide

Molecular Formula

C4H3BrMgS

Molecular Weight

187.34 g/mol

InChI

InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

HTJPDOPKPWUNBX-UHFFFAOYSA-M

SMILES

C1=CS[C-]=C1.[Mg+2].[Br-]

Canonical SMILES

C1=CS[C-]=C1.[Mg+2].[Br-]

Synthesis of Alcohols and Alkenes

  • Alkyl carbinols: ThenylMgBr reacts with aldehydes through nucleophilic addition, forming 1-(2-thienyl)carbinols. These can be further dehydrated to obtain 2-thienylalkenes []. This reaction sequence allows for the introduction of a thienyl group (a five-membered aromatic ring containing sulfur) and a double bond into organic molecules.

Functionalized Polymers

  • Thiophene-functionalized polystyrene: ThenylMgBr acts as a key intermediate in the synthesis of a specific type of polymer – polystyrene-graft-polythiophene (PSt-g-PTh) []. This process combines atom transfer radical polymerization (ATRP) with the Grignard reaction. PSt-g-PTh finds potential applications in various fields due to its unique properties.

Conducting Polymers and OLEDs

  • Thienylene oligomers: ThenylMgBr is a useful precursor for the preparation of thienylene oligomers []. These oligomers, consisting of a few thienyl units linked together, exhibit interesting properties like conductivity. Research explores their potential applications in developing conducting polymers and organic light-emitting diodes (OLEDs).

2-Thienylmagnesium bromide is an organometallic compound classified as a Grignard reagent, with the molecular formula C4H3BrMgSC_4H_3BrMgS and a molecular weight of approximately 187.34 g/mol. It appears as a yellow to orange to brown liquid and is known for its reactivity, particularly in forming carbon-carbon bonds. This compound is synthesized from 2-bromothiophene and magnesium in the presence of a suitable solvent, commonly tetrahydrofuran .

, notably:

  • Synthesis of Carbinols: It reacts with aldehydes to produce 1-(2-thienyl)-carbinols through condensation reactions. These carbinols can subsequently undergo dehydration to yield 2-thienyl olefins .
  • Formation of Thiophene-Functionalized Polymers: This reagent is employed in the synthesis of thiophene-functionalized polystyrene macromonomers, which are intermediates for creating polystyrene-graft-polythiophene through atom transfer radical polymerization combined with Grignard reactions .
  • Reactions with Chloral: Historical studies have shown its reactivity with chloral and butyl chloral, leading to various products that expand its utility in organic synthesis .

While specific biological activities of 2-thienylmagnesium bromide are not extensively documented, Grignard reagents are generally known for their potential toxicity and reactivity. The compound is harmful if swallowed or if it comes into contact with skin . Its derivatives may exhibit biological activities due to the presence of the thiophene ring, which is known for its role in various biologically active compounds.

The synthesis of 2-thienylmagnesium bromide typically involves the following steps:

  • Reactants: The primary reactants are 2-bromothiophene and magnesium.
  • Solvent: Tetrahydrofuran is commonly used as a solvent due to its ability to stabilize the Grignard reagent.
  • Reaction Conditions: The reaction is conducted under an inert atmosphere (usually nitrogen or argon) to prevent moisture interference.
  • Procedure: Magnesium turnings are added to a solution of 2-bromothiophene in tetrahydrofuran, where they react to form the Grignard reagent .

2-Thienylmagnesium bromide has several applications in organic chemistry:

  • Synthesis of Fine Chemicals: It serves as a key intermediate for synthesizing various fine chemicals and pharmaceuticals.
  • Material Science: The compound is utilized in developing conducting polymers and organic light-emitting diodes (OLEDs) due to its thiophene structure, which contributes to electronic properties .
  • Polymer Chemistry: It plays a significant role in producing thiophene-based macromonomers for advanced polymeric materials .

Several compounds share structural similarities with 2-thienylmagnesium bromide, particularly other Grignard reagents containing heteroatoms or aromatic rings. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-BromothiopheneC4H3BrSPrecursor for 2-thienylmagnesium bromide
2-Methylthienylmagnesium bromideC5H7BrMgSContains a methyl group; used similarly
3-Thienylmagnesium bromideC4H3BrMgSSimilar reactivity; different position of sulfur
Phenylmagnesium bromideC6H5MgBrAtypical aromatic Grignard reagent
Thiophen-3-yl magnesium bromideC4H3BrMgSSimilar structure; different substitution pattern

Uniqueness

The uniqueness of 2-thienylmagnesium bromide lies in its specific position of the thiophene ring and its ability to facilitate reactions leading to thiophene-containing compounds, which are crucial in both material science and organic synthesis. Its reactivity profile allows for diverse applications that leverage the electronic properties imparted by the thiophene moiety.

Hydrogen Bond Acceptor Count

3

Exact Mass

185.89893 g/mol

Monoisotopic Mass

185.89893 g/mol

Heavy Atom Count

7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-19

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